“3-[2-(Pyrrolidin-1-yl)ethoxy]aniline” is a chemical compound. It has a molecular weight of 206.29. The IUPAC name for this compound is 3-[2-(1-pyrrolidinyl)ethoxy]aniline.
Molecular Structure Analysis
The InChI code for “3-[2-(Pyrrolidin-1-yl)ethoxy]aniline” is 1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-[2-(Pyrrolidin-1-yl)ethoxy]aniline” has a molecular weight of 206.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound has 4 rotatable bonds. Its exact mass and monoisotopic mass are 206.141913202 g/mol. The topological polar surface area is 38.5 Ų. The compound has a heavy atom count of 15.
Compound Description: SB1578 is a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) []. It is a macrocyclic molecule designed to treat rheumatoid arthritis (RA) and other autoimmune diseases []. SB1578 demonstrated oral efficacy in a murine collagen-induced arthritis model, highlighting its potential for treating inflammatory disorders [].
Compound Description: SB1518, also known as pacritinib, is a potent inhibitor of JAK2 and FLT3, exhibiting efficacy in treating myelofibrosis (MF) and lymphoma []. The compound displays selectivity for JAK2 and FLT3 over other JAK family members (JAK1 and JAK3) []. SB1518 is a macrocyclic molecule with promising clinical results for MF and lymphoma treatment [].
Relevance: SB1518, similar to SB1578, shares the 2-(pyrrolidin-1-yl)ethoxy substituent with 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline [, , ]. This common structural feature points to a potential role in influencing the molecules' biological activities or binding properties, despite their differing core structures and therapeutic applications.
Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor, demonstrating notable activity against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases [, ]. The compound exhibits good oral bioavailability and undergoes metabolic conversion to its active N-oxide metabolite, TG100855 [].
Relevance: TG100435 shares the entire 2-(pyrrolidin-1-yl)ethoxyphenyl moiety with 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline []. This significant structural overlap suggests a potential influence of this moiety on the compounds' interactions with biological targets and their pharmacological profiles, even though their core structures and specific targets differ.
Compound Description: TG100855 is the primary metabolite of TG100435, generated via N-oxidation of the pyrrolidine ring by flavin-containing monooxygenases (FMOs) [, ]. This metabolite exhibits significantly higher potency (2-9 times) than the parent compound, TG100435, against various tyrosine kinases []. Interestingly, TG100855 can undergo retroreduction back to TG100435 via cytochrome P450 reductase, suggesting a potential cyclic metabolic pathway for these compounds [].
Relevance: TG100855 showcases a direct structural modification of the 2-(pyrrolidin-1-yl)ethoxy motif present in 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline, with the introduction of an N-oxide group []. This modification significantly enhances the biological activity of TG100855 compared to its parent compound, highlighting the potential for manipulating this structural motif to modulate biological activity.
Compound Description: This compound is a dual inhibitor of the histamine H3 receptor and the norepinephrine transporter []. It exhibited efficacy in a rat model of osteoarthritic pain, suggesting potential therapeutic applications for pain management [].
Relevance: This compound, like 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline, contains the 2-(pyrrolidin-1-yl)ethoxy group []. This shared structural element suggests that both molecules might exhibit some similarities in their binding affinities or pharmacological activities, even though their core structures and specific targets are distinct.
Compound Description: BPIQ is a quinoline derivative with potent inhibitory activity against several cancer cell lines, including liver cancer cells []. It induces apoptosis and modulates endoplasmic reticulum (ER) stress in these cells, highlighting its potential as a chemotherapeutic or chemopreventive agent for hepatocellular carcinoma [].
Relevance: BPIQ stands out due to the presence of three 2-(pyrrolidin-1-yl)ethoxy groups within its structure, a motif also found in 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline []. While their core structures differ, this shared structural feature hints at a possible commonality in their binding modes or interactions with biological systems. The presence of multiple 2-(pyrrolidin-1-yl)ethoxy groups in BPIQ further suggests the potential importance of this motif in its anticancer activity.
Compound Description: This compound serves as a key intermediate in the synthesis of PRO1, a PROTAC molecule designed to target the mechanistic target of rapamycin (mTOR) [, ]. PROTACs, or proteolysis-targeting chimeras, represent a novel therapeutic strategy for targeted protein degradation [].
Relevance: While this intermediate molecule doesn't directly share the 2-(pyrrolidin-1-yl)ethoxy group with 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline, it's worth noting due to the presence of a similar ethoxy linker connected to a pyrimidine ring []. This structural similarity highlights a general trend in utilizing such linkers for connecting pharmacophores or modifying physicochemical properties in medicinal chemistry, even though the specific heterocyclic cores and overall activities of these compounds differ significantly.
Overview
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline is an organic compound characterized by the presence of a pyrrolidine ring linked to an aniline moiety. Its molecular formula is C12H18N2O, with a molecular weight of 206.29 g/mol. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The unique structural features, including the pyrrolidine ring, contribute to its biological activity and reactivity in various chemical processes.
Source
The compound can be sourced from chemical suppliers and is recognized in databases such as BenchChem, where it is cataloged under the identifier 373824-30-7. It is also referenced in various scientific literature discussing its synthesis and applications.
Classification
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline falls under the classification of amines, specifically as an aniline derivative. It is often studied within the context of organic compounds that exhibit pharmacological properties, making it relevant for research in medicinal chemistry and related fields.
Synthesis Analysis
Methods
The synthesis of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline typically involves two primary steps:
Reduction of Nitro Group: The process begins with 3-nitroaniline, which undergoes reduction to convert the nitro group into an amine.
Etherification Reaction: Next, this amine reacts with 2-(pyrrolidin-1-yl)ethanol to form the desired compound through etherification under basic conditions.
Technical Details
The reduction can be achieved using reagents like iron filings or catalytic hydrogenation methods, while the etherification often utilizes potassium carbonate as a base to facilitate the reaction between the amine and alcohol. This method allows for the formation of stable ether linkages characteristic of many biologically active compounds.
Molecular Structure Analysis
Data
Molecular Formula: C12H18N2O
Molecular Weight: 206.29 g/mol
CAS Number: 373824-30-7
The structure reveals a pyrrolidine ring connected via an ethoxy group to an aniline backbone, which is crucial for its chemical reactivity and biological interactions.
Chemical Reactions Analysis
Reactions
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline can participate in various chemical reactions:
Oxidation: The compound can be oxidized to form N-oxides or quinone derivatives.
Reduction: Further modifications can occur at either the aniline or pyrrolidine moieties.
Substitution: The aromatic ring allows for electrophilic aromatic substitution, facilitating further functionalization.
Technical Details
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and electrophilic agents like bromine for substitution reactions. The versatility in reactivity makes this compound a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline primarily involves its interaction with specific biological targets such as enzymes or receptors. The pyrrolidine ring enhances binding affinity to various targets, potentially modulating their activity. Preliminary studies suggest that this compound may influence signaling pathways related to cell proliferation and apoptosis, although detailed mechanisms are still under investigation.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a solid or crystalline form.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reactive towards electrophiles due to the presence of the aniline nitrogen and aromatic system.
Relevant data indicate that these properties contribute to its utility in various synthetic applications and biological studies.
Applications
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline has several notable applications:
Organic Synthesis: Used as an intermediate for synthesizing more complex organic molecules.
Medicinal Chemistry: Investigated for potential antimicrobial and anticancer activities, making it a candidate for drug development.
Material Science: Employed in producing advanced materials, including polymers and coatings due to its reactive functional groups.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.